molecular formula C9H11N3O4 B12578251 N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine CAS No. 512791-10-5

N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine

Cat. No.: B12578251
CAS No.: 512791-10-5
M. Wt: 225.20 g/mol
InChI Key: KQZSOGLWFLQHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine: is a synthetic organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-diketones.

    Introduction of Functional Groups: The dimethyl and oxo groups can be introduced through selective alkylation and oxidation reactions.

    Coupling with Glycine: The final step involves coupling the pyrazine derivative with glycine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Oxo-2H-pyrazin-1-yl)glycine: A similar compound with a different substitution pattern on the pyrazine ring.

    N-(3,5-Dimethylpyrazin-2-yl)glycine: Lacks the oxo group but has similar structural features.

Uniqueness

N-(3,5-Dimethyl-2-oxopyrazine-1(2H)-carbonyl)glycine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazine derivatives.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

CAS No.

512791-10-5

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-[(3,5-dimethyl-2-oxopyrazine-1-carbonyl)amino]acetic acid

InChI

InChI=1S/C9H11N3O4/c1-5-4-12(8(15)6(2)11-5)9(16)10-3-7(13)14/h4H,3H2,1-2H3,(H,10,16)(H,13,14)

InChI Key

KQZSOGLWFLQHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=N1)C)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.